
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two isothiocyanate groups attached to a cyclopentane ring, which is further substituted with methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane typically involves the reaction of appropriate precursors with thiophosgene or other isothiocyanate-generating reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate groups can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane involves the interaction of its isothiocyanate groups with biological molecules. These groups can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to various biological effects, including inhibition of enzyme activity and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isothiocyanato-2-methylbenzoic acid methyl ester
- 4-Ethoxyphenyl isothiocyanate
- 1-Pentyl isothiocyanate
Uniqueness
3-Isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Eigenschaften
CAS-Nummer |
107433-77-2 |
|---|---|
Molekularformel |
C11H16N2S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
3-isothiocyanato-2-(isothiocyanatomethyl)-1,1,4-trimethylcyclopentane |
InChI |
InChI=1S/C11H16N2S2/c1-8-4-11(2,3)9(5-12-6-14)10(8)13-7-15/h8-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
KJZCFJGPGXFPRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C1N=C=S)CN=C=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


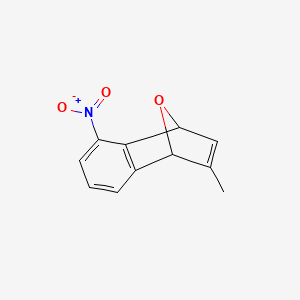
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
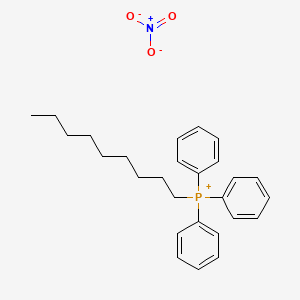
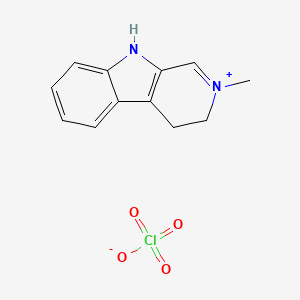
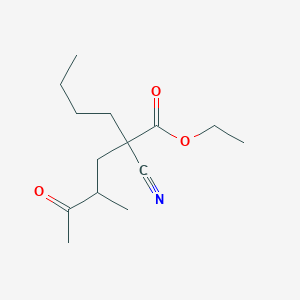
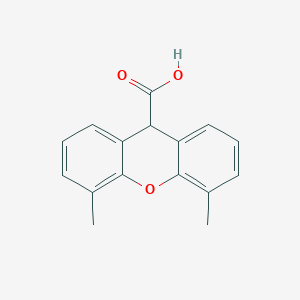
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
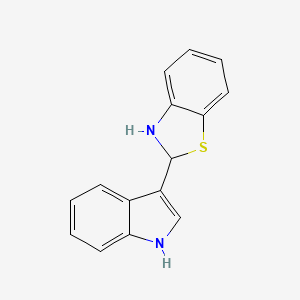
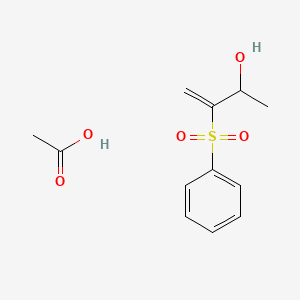
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
